molecular formula C9H9FO2 B6204496 5-fluoro-2,3-dimethylbenzoic acid CAS No. 1427365-59-0

5-fluoro-2,3-dimethylbenzoic acid

Cat. No.: B6204496
CAS No.: 1427365-59-0
M. Wt: 168.2
InChI Key:
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Description

5-Fluoro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5-position and two methyl groups at the 2- and 3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2,3-dimethylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 2,3-dimethylbenzoic acid.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like acetonitrile or dichloromethane are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These can include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalysts to improve yield and selectivity of the fluorination process.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acids or other aromatic derivatives.

Scientific Research Applications

5-Fluoro-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 5-fluoro-2,3-dimethylbenzoic acid exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 2,3-Dimethylbenzoic acid

Comparison

5-Fluoro-2,3-dimethylbenzoic acid is unique due to the specific positioning of its fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance its stability and lipophilicity, making it a valuable compound in various applications.

By understanding the properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

CAS No.

1427365-59-0

Molecular Formula

C9H9FO2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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